molecular formula C20H15FN4O2 B243980 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Katalognummer B243980
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: FPTBQZGOCVVAKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzotriazole derivative, which is known for its diverse biological activities.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes involved in cancer cell growth and inflammation. The compound has also been found to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide are still under investigation. However, studies have suggested that the compound has minimal toxicity and does not cause significant adverse effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide in lab experiments is its potential applications in various scientific fields. The compound has shown promising results in cancer research, anti-inflammatory studies, and biological imaging. However, one of the limitations of using the compound is its complex synthesis method, which can be time-consuming and challenging.

Zukünftige Richtungen

There are several future directions for the study of 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide. One of the directions is to investigate the compound's potential use as a fluorescent probe in biological imaging. Another direction is to study the compound's mechanism of action in more detail to understand its potential applications in cancer research and anti-inflammatory studies. Additionally, studies can be conducted to optimize the synthesis method of the compound to make it more efficient and cost-effective.

Synthesemethoden

The synthesis of 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 2-(4-methoxyphenyl)benzimidazole. The next step involves the reaction of the synthesized compound with 5-fluoro-2-nitroaniline to form 3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide. The final product is obtained after purifying the compound through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide has been extensively studied in various scientific fields due to its potential applications. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a fluorescent probe in biological imaging.

Eigenschaften

Molekularformel

C20H15FN4O2

Molekulargewicht

362.4 g/mol

IUPAC-Name

3-fluoro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H15FN4O2/c1-27-17-8-6-16(7-9-17)25-23-18-10-5-15(12-19(18)24-25)22-20(26)13-3-2-4-14(21)11-13/h2-12H,1H3,(H,22,26)

InChI-Schlüssel

FPTBQZGOCVVAKC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)F

Kanonische SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.